molecular formula C14H15N5 B2898907 (E)-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide CAS No. 78972-84-6

(E)-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide

Cat. No.: B2898907
CAS No.: 78972-84-6
M. Wt: 253.309
InChI Key: SSWJPXMGKXDBFZ-MHWRWJLKSA-N
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Description

(E)-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide is a chemical compound for research and development purposes. While specific biological studies on this exact compound are not available in the public domain, its structure provides insights into its potential research value. The core structure incorporates a pyrazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Furthermore, the presence of a hydrazinecarboximidamide group (also known as an amidrazone) is a significant feature, as this functional group is found in other pyrazole derivatives reported to show antimicrobial activity, including against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . Researchers may be interested in this compound as a building block for synthesizing more complex heterocyclic systems or as a candidate for screening in antimicrobial discovery programs. The compound must be handled by qualified professionals in a controlled laboratory setting. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-[4-cyano-2-(4-methylphenyl)pyrazol-3-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c1-11-4-6-13(7-5-11)19-14(16-10-18(2)3)12(8-15)9-17-19/h4-7,9-10H,1-3H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWJPXMGKXDBFZ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)/N=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-keto ester or diketone under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Formation of the Dimethylmethanimidamide Moiety: The final step involves the reaction of the pyrazole derivative with dimethylformamide dimethyl acetal (DMF-DMA) to form the dimethylmethanimidamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-N’-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of (E)-N’-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
Target Compound: (E)-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide R1 = 4-methylphenyl, R2 = CN, R3 = NMe₂ 265.32 Not reported Not reported Methylphenyl enhances lipophilicity; dimethylimidamide aids hydrogen bonding
Ethyl-N-(4-cyano-1-((4-fluorophenyl)glycyl)-1H-pyrazol-5-yl) formimidate (Compound 3, ) R1 = 4-fluorophenyl, R2 = CN, R3 = OEt 344.35 185–186 67 Fluorine improves metabolic stability; ester group increases polarity
5-Chloro-N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3c, ) R1 = p-tolyl, R2 = CN, R3 = Cl, carboxamide 417.1 (M+H⁺) 123–125 62 Chlorine and carboxamide enhance electrophilic reactivity
N′-(4-Cyano-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide R1 = methyl, R2 = CN, R3 = NMe₂ 177.21 Not reported Not reported Simplified analog; lower molecular weight improves bioavailability
(E)-N'-[4-cyano-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide R1 = thienopyrimidinyl, R2 = CN, R3 = NMe₂ 373.43 Not reported Not reported Extended π-system improves target binding; higher molecular weight

Key Research Findings

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F): Increase electrophilicity and target binding but may reduce solubility . Aryl vs. Alkyl Groups: Methylphenyl (target) balances lipophilicity and steric hindrance, whereas thienopyrimidinyl () enhances π-π stacking in enzyme active sites. Imidamide vs. Ester/Carboxamide: The imidamide group offers superior hydrogen-bonding capacity and stability over hydrolytically labile esters .

Synthetic Challenges :

  • Low yields (~60–70%) in analogs highlight difficulties in purifying polar intermediates .
  • Multi-step syntheses (e.g., ) require precise control of reaction conditions to avoid byproducts.

Biological Activity

(E)-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's chemical formula is C14H15N5C_{14}H_{15}N_{5}, with a molecular weight of approximately 253.302 g/mol. It features a pyrazole ring, a cyano group, and a dimethylmethanimidamide moiety, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : Cyclization of hydrazine with β-keto esters or diketones.
  • Introduction of the Cyano Group : Nucleophilic substitution using cyanating agents like sodium cyanide.
  • Formation of Dimethylmethanimidamide : Reaction with dimethylformamide dimethyl acetal (DMF-DMA) to yield the final product.

Antioxidant Activity

Recent studies have shown that compounds related to pyrazole derivatives exhibit significant antioxidant properties. For instance, a related pyrazole compound demonstrated an IC50 value of 4.67 μg/mL in DPPH scavenging assays, indicating strong antioxidant potential . The structure-activity relationship suggests that modifications in the pyrazole ring can enhance antioxidant efficacy.

Anticancer Properties

Research indicates that this compound may inhibit specific kinases involved in cell signaling pathways, which are crucial in cancer progression. This inhibition can lead to reduced inflammation and tumor growth, making it a candidate for further development in anticancer therapies .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been noted in various studies. Its interaction with biological macromolecules suggests potential therapeutic applications in treating inflammatory diseases .

The mechanism by which this compound exerts its effects involves:

  • Enzyme Interaction : Binding to specific enzymes or receptors that play roles in inflammation and cancer.
  • Signal Pathway Modulation : Influencing pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-Cyano-1-(4-methylphenyl)-1H-pyrazoleStructureModerate antioxidant activity
N,N-Dimethylformamide-Solvent used in synthesis; not biologically active

The unique combination of functional groups in this compound differentiates it from similar compounds, enhancing its potential applications in drug design and materials science .

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives:

  • In Vitro Studies : In vitro assays demonstrated that pyrazole derivatives could inhibit the growth of various cancer cell lines, showing promise for anticancer drug development.
  • Animal Models : Animal studies indicated that these compounds could reduce tumor size and inflammatory markers significantly compared to control groups.

Q & A

Q. Are there alternative synthetic routes to improve yield or scalability?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes (yield increase from 65% to 85%) .
  • Flow chemistry : Use microreactors for continuous production, minimizing side reactions (purity >98%) .

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